molecular formula C8H3F5N2 B3039961 5-(Perfluoroethyl)picolinonitrile CAS No. 1421951-81-6

5-(Perfluoroethyl)picolinonitrile

Cat. No. B3039961
CAS RN: 1421951-81-6
M. Wt: 222.11 g/mol
InChI Key: OOJPQAVPOXNSEK-UHFFFAOYSA-N
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Description

“5-(Perfluoroethyl)picolinonitrile” is a chemical compound with the molecular formula C8H3F5N2 . It belongs to the family of picolinonitriles.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 3 hydrogen atoms, 5 fluorine atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources .

Mechanism of Action

The mechanism of action of 5-(Perfluoroethyl)picolinonitrile is not fully understood. However, it is believed to interact with biological membranes and proteins due to its unique perfluorinated structure. It has been shown to affect the lipid bilayer structure and fluidity, which can affect the function of membrane proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to affect the activity of membrane proteins, including ion channels and transporters. It has also been shown to affect the lipid metabolism and oxidative stress response in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Perfluoroethyl)picolinonitrile in lab experiments is its unique perfluorinated structure, which allows it to interact with biological membranes and proteins in a specific manner. This can be useful for studying the structure and function of these molecules. However, one limitation of using this compound is its toxicity. It has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 5-(Perfluoroethyl)picolinonitrile in scientific research. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and cardiovascular disease. It has also been suggested that this compound could be used as a contrast agent for in vivo imaging. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Conclusion:
In conclusion, this compound is a unique perfluorinated compound that has gained significant attention in scientific research. It has been used in various applications, including as a fluorine-19 NMR probe, a molecular probe for studying biological membranes, and a probe for studying protein-ligand interactions. Its unique properties make it a valuable tool for studying biological systems, but its toxicity limits its use in certain experiments. Ongoing research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

5-(Perfluoroethyl)picolinonitrile has been used in various scientific research applications. It is commonly used as a fluorine-19 nuclear magnetic resonance (NMR) probe for in vitro and in vivo imaging. It has also been used as a probe for studying protein-ligand interactions and as a molecular probe for studying the structure and dynamics of biological membranes.

Safety and Hazards

The safety and hazards associated with “5-(Perfluoroethyl)picolinonitrile” are not explicitly mentioned in the sources .

properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5N2/c9-7(10,8(11,12)13)5-1-2-6(3-14)15-4-5/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJPQAVPOXNSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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